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Compound of Interest

Compound Name:
2-(Methoxymethyl)morpholine

hydrochloride

Cat. No.: B178433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) analysis of 2-(Methoxymethyl)morpholine hydrochloride. This document details

experimental protocols, presents summarized quantitative data, and includes visualizations to

aid in the understanding of the compound's structural features as determined by NMR

spectroscopy.

Introduction
2-(Methoxymethyl)morpholine hydrochloride is a morpholine derivative of interest in

pharmaceutical research and drug development due to the prevalence of the morpholine

scaffold in bioactive molecules. A thorough structural elucidation and characterization are

paramount for its application. NMR spectroscopy is a primary analytical technique for the

unambiguous determination of the chemical structure and purity of such compounds. This

guide focuses on the ¹H and ¹³C NMR analysis of 2-(Methoxymethyl)morpholine
hydrochloride.

Chemical Structure and Atom Numbering
The chemical structure of 2-(Methoxymethyl)morpholine hydrochloride is depicted below,

with atoms systematically numbered for clarity in the NMR data tables. The morpholine ring is

expected to adopt a chair conformation in solution. The protonation of the nitrogen atom upon
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hydrochloride salt formation significantly influences the chemical shifts of the neighboring

protons and carbons.

Caption: Structure of 2-(Methoxymethyl)morpholine hydrochloride with atom numbering.

Quantitative NMR Data
Due to the limited availability of experimental spectra for the hydrochloride salt in publicly

accessible literature, the following tables present a combination of experimental ¹H NMR data

for the free base, (R)-2-(Methoxymethyl)morpholine, and predicted ¹H and ¹³C NMR data for

the hydrochloride salt. The predicted data offers a reliable estimation of the chemical shifts and

is a valuable tool in the absence of experimental spectra.

¹H NMR Data
The protonation of the morpholine nitrogen in the hydrochloride salt is expected to cause a

downfield shift (to a higher ppm value) of the adjacent protons (H3, H5, and to a lesser extent

H2 and H6) compared to the free base.
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Proton

Experimental ¹H

Chemical Shift

(ppm) of Free

Base*

Predicted ¹H

Chemical Shift

(ppm) of

Hydrochloride

Salt

Predicted

Multiplicity

Predicted J-

coupling

Constants (Hz)

H2 3.73 4.0 - 4.2 m

H3a 2.84 3.2 - 3.4 dd J = 11.9, 2.2

H3b 2.47 2.8 - 3.0 dd J = 10.4, 1.9

H5a 2.70 - 2.72 3.1 - 3.3 m

H5b 2.70 - 2.72 3.1 - 3.3 m

H6a 3.45 - 3.53 3.8 - 4.0 m

H6b 3.45 - 3.53 3.8 - 4.0 m

H7a 3.22 - 3.25 3.5 - 3.7 m

H7b 3.22 - 3.25 3.5 - 3.7 m

H9 3.27 3.4 - 3.6 s

*Solvent: (CD₃)₂CO. Data is for the (R)-enantiomer.

¹³C NMR Data
Carbon

Predicted ¹³C Chemical Shift (ppm) of

Hydrochloride Salt

C2 75 - 78

C3 45 - 48

C5 43 - 46

C6 65 - 68

C7 70 - 73

C9 58 - 61
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Experimental Protocols
A standardized protocol for the NMR analysis of 2-(Methoxymethyl)morpholine
hydrochloride is provided below.

Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 2-(Methoxymethyl)morpholine
hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD),

deuterated water (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices

for hydrochloride salts due to their ability to dissolve the sample and exchange with the N-H

proton.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry NMR tube.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS) or a salt like DSS (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt), for accurate

chemical shift referencing (0 ppm).

Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully

dissolved and the solution is homogeneous.
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NMR Sample Preparation Workflow

Weigh Sample

Dissolve in Deuterated Solvent

5-50 mg

Add Internal Standard

~0.6 mL

Homogenize Solution

Insert into Spectrometer

Workflow for NMR sample preparation.

Click to download full resolution via product page

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion and resolution.

Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

Data Processing and Analysis
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID).

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a

baseline correction.

Referencing: Reference the spectrum to the internal standard (0 ppm).

Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to

determine the relative number of protons.
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Chemical Shift and Coupling Constant Determination: Determine the chemical shift (δ) for

each signal and measure the coupling constants (J) for multiplet signals.

2D NMR Experiments (Optional): For unambiguous assignments, 2D NMR experiments such

as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),

and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

NMR Data Processing and Analysis

FID Acquisition

Fourier Transformation

Phasing & Baseline Correction

Referencing

Peak Analysis & Integration

Structure Elucidation

Logical flow of NMR data processing.

Click to download full resolution via product page

Caption: Logical flow of NMR data processing.
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Conclusion
This technical guide provides a foundational understanding of the NMR analysis of 2-
(Methoxymethyl)morpholine hydrochloride. The provided data, combining experimental

results for the free base and predicted values for the hydrochloride salt, serves as a robust

reference for researchers. The detailed experimental protocols offer a standardized approach

to obtaining high-quality NMR spectra for this and similar compounds. For definitive structural

confirmation, it is always recommended to acquire experimental 2D NMR data.

To cite this document: BenchChem. [In-Depth Technical Guide: NMR Analysis of 2-
(Methoxymethyl)morpholine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b178433#2-methoxymethyl-morpholine-hydrochloride-
nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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